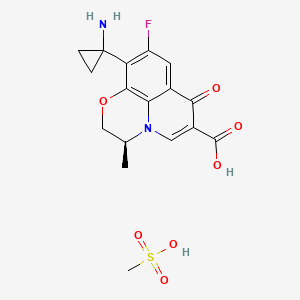
Pazufloxacinmesilat
Übersicht
Beschreibung
Pazufloxacinmesylat ist ein Fluorchinolon-Antibiotikum, das hauptsächlich zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird. Es ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam, was es zu einer vielseitigen Option für die Behandlung von Infektionen wie Atemwegsinfektionen, Harnwegsinfektionen und Hautinfektionen macht .
Wissenschaftliche Forschungsanwendungen
Pazufloxacinmesylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung des chemischen Verhaltens von Fluorchinolonen und deren Derivaten verwendet.
Biologie: Pazufloxacinmesylat wird in mikrobiologischen Studien verwendet, um seine antibakterielle Aktivität und Resistenzmechanismen zu verstehen.
Medizin: Es wird umfassend auf seine Pharmakokinetik, Pharmakodynamik und klinische Wirksamkeit bei der Behandlung bakterieller Infektionen untersucht.
Industrie: Pazufloxacinmesylat wird bei der Entwicklung neuer antibakterieller Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
Wirkmechanismus
Pazufloxacinmesylat übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription essentiell sind. Durch die Bindung an diese Enzyme verhindert Pazufloxacinmesylat die Superspiralisierung und Entspiralisierung der bakteriellen DNA, was zur Hemmung der bakteriellen Zellteilung und letztendlich zum Zelltod führt .
Safety and Hazards
Wirkmechanismus
Target of Action
Pazufloxacin mesylate is a broad-spectrum synthetic fluoroquinolone antibiotic . It is active against both Gram-negative and Gram-positive bacteria, including clinical isolates of E. coli, K. pneumoniae, methicillin-susceptible and -resistant S. aureus, and methicillin-susceptible and -resistant S. epidermidis .
Mode of Action
It is known that pazufloxacin mesylate inhibits both dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Pazufloxacin mesylate prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial cell growth and division .
Biochemical Pathways
As a fluoroquinolone antibiotic, it is known to interfere with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv .
Pharmacokinetics
The pharmacokinetics of Pazufloxacin mesylate were studied in healthy volunteers . The main pharmacokinetic parameters were as follows:
- Maximum plasma concentration (Cmax): 4.89 ± 1.11 mg/L, 9.94 ± 2.62 mg/L, and 17.43 ± 3.22 mg/L for doses of 250mg, 500mg, and 750mg respectively .
- Half-life (t1/2β): 1.50 ± 0.19 h, 1.37 ± 0.26 h, and 1.53 ± 0.26 h respectively .
- Area under the plasma concentration-time curve from 0 to 24 h (AUC0-t): 9.53 ± 2.00 mg·h/L, 21.47 ± 6.63 mg·h/L, and 36.12 ± 3.06 mg·h/L respectively .
- The cumulative excretion rate of Pazufloxacin mesylate in urine in 24h were (90.19 ± 10.24)%, (89.36 ± 9.56)% and (92.97 ± 3.01)% respectively .
Result of Action
The result of Pazufloxacin mesylate’s action is the inhibition of bacterial growth and division, leading to the death of the bacteria. This is achieved by preventing the unwinding and duplication of bacterial DNA, which is essential for bacterial cell growth and division .
Biochemische Analyse
Biochemical Properties
Pazufloxacin mesylate is a potent DNA gyrase inhibitor . It interacts with enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antibacterial activity, as they inhibit the essential functions of these enzymes, leading to the death of the bacterial cells .
Cellular Effects
Pazufloxacin mesylate has shown in vitro activity against a variety of bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella, Enterobacter, and others . It influences cell function by inhibiting bacterial DNA replication, which is crucial for bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of action of Pazufloxacin mesylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. By inhibiting these enzymes, Pazufloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and survival .
Temporal Effects in Laboratory Settings
Pazufloxacin mesylate has been found to be stable in both plasma and urine, with no significant degradation under various conditions . This stability is crucial for its effectiveness as an antibiotic, as it ensures that the drug remains active in the body for a sufficient amount of time to exert its antibacterial effects .
Dosage Effects in Animal Models
The effects of Pazufloxacin mesylate in animal models have been studied, demonstrating its concentration-dependent activity against Pseudomonas aeruginosa . The study successfully made the pharmacokinetic/pharmacodynamic (PK/PD) model sufficiently bactericidal .
Metabolic Pathways
It is known that after oral administration, Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine .
Transport and Distribution
Pazufloxacin mesylate is rapidly absorbed through the gastrointestinal tract after oral administration . It is then distributed throughout the body, reaching various cells and tissues
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Pazufloxacinmesylat beinhaltet die Reaktion von Pazufloxacin mit Methansulfonsäure in einem Lösungsmittel wie Aceton. Die Reaktionsmischung wird erhitzt und unter Rückfluss erhitzt, gefolgt von Abkühlung und Kristallisation, um Pazufloxacinmesylat zu erhalten. Das kristallisierte Produkt wird dann einer aseptischen Abfüllung und Gefriertrocknung unterzogen, um die endgültige Pulverform zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Pazufloxacinmesylat einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Kristallisationstechniken und aseptischer Verarbeitung gewährleistet die Stabilität und Qualität des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: Pazufloxacinmesylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pazufloxacinmesylat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können Pazufloxacinmesylat in seine reduzierte Form umwandeln.
Substitution: Substitutionsreaktionen können an bestimmten Positionen am Fluorchinolonring auftreten, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
Vergleich: Im Vergleich zu anderen Fluorchinolonen hat Pazufloxacinmesylat ein breiteres Wirkungsspektrum, eine geringere Toxizität und eine höhere Wirksamkeit. Es ist weniger anfällig für die Entwicklung bakterieller Resistenzen und weist eine geringere Häufigkeit von Nebenwirkungen auf. Diese einzigartigen Eigenschaften machen Pazufloxacinmesylat zu einer wertvollen Option für die Behandlung einer Vielzahl bakterieller Infektionen .
Eigenschaften
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163680-77-1 | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazufloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pazufloxacin methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pazufloxacin mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAZUFLOXACIN MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


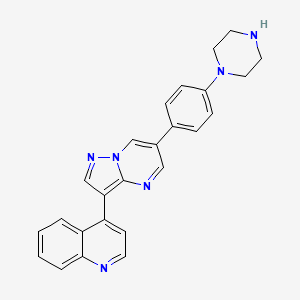
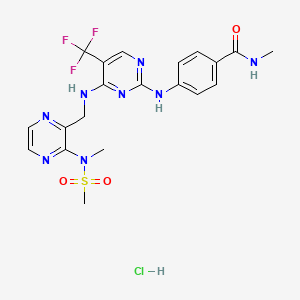
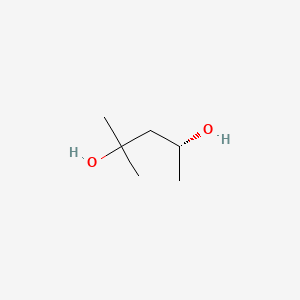
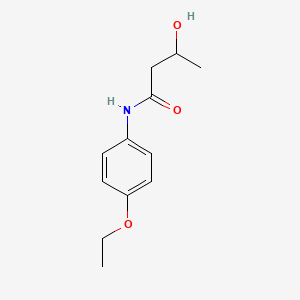
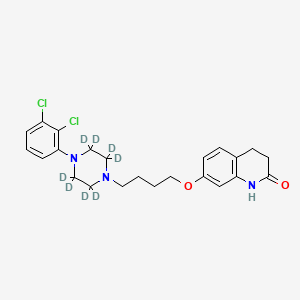
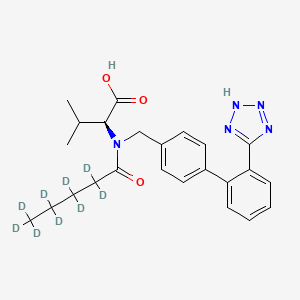

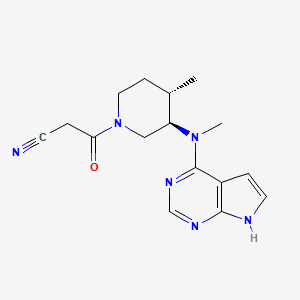

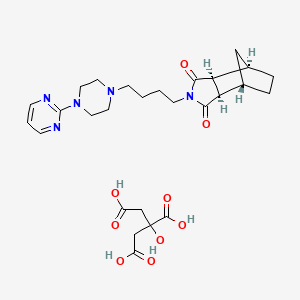

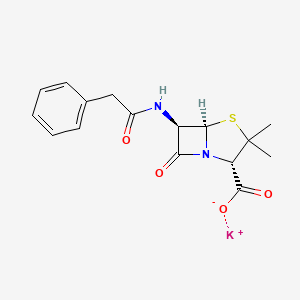
![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B1662833.png)

